molecular formula C13H10N2S B14670160 2(3H)-Benzothiazolimine, 3-phenyl- CAS No. 46493-66-7

2(3H)-Benzothiazolimine, 3-phenyl-

Cat. No.: B14670160
CAS No.: 46493-66-7
M. Wt: 226.30 g/mol
InChI Key: WMUQKQNUCODDCB-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolimine, 3-phenyl- is a heterocyclic compound that features a benzothiazole ring fused with an imine group and a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolimine, 3-phenyl- typically involves the condensation of o-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzothiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolimine, 3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated processes can further improve the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolimine, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(3H)-Benzothiazolimine, 3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolimine, 3-phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzothiazolimine, 3-phenyl- is unique due to the presence of both the benzothiazole ring and the imine group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

46493-66-7

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-phenyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C13H10N2S/c14-13-15(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,14H

InChI Key

WMUQKQNUCODDCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=N

Origin of Product

United States

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